molecular formula C15H14Cl2N2O B13929868 N-(2-Chloro-3-methylphenyl)-N'-(3-chloro-2-methylphenyl)urea CAS No. 54965-09-2

N-(2-Chloro-3-methylphenyl)-N'-(3-chloro-2-methylphenyl)urea

Katalognummer: B13929868
CAS-Nummer: 54965-09-2
Molekulargewicht: 309.2 g/mol
InChI-Schlüssel: MPKDTPRAEDBJNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-chloro-3-methylaniline with 3-chloro-2-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(2-chlorophenyl)urea
  • N,N’-Bis(3-chlorophenyl)urea
  • N,N’-Bis(4-chlorophenyl)urea

Uniqueness

N-(2-Chloro-3-methylphenyl)-N’-(3-chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings

Eigenschaften

CAS-Nummer

54965-09-2

Molekularformel

C15H14Cl2N2O

Molekulargewicht

309.2 g/mol

IUPAC-Name

1-(2-chloro-3-methylphenyl)-3-(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O/c1-9-5-3-8-13(14(9)17)19-15(20)18-12-7-4-6-11(16)10(12)2/h3-8H,1-2H3,(H2,18,19,20)

InChI-Schlüssel

MPKDTPRAEDBJNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.